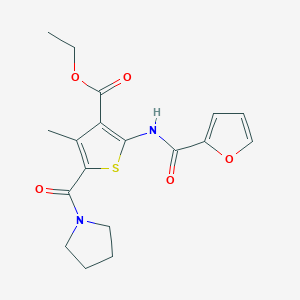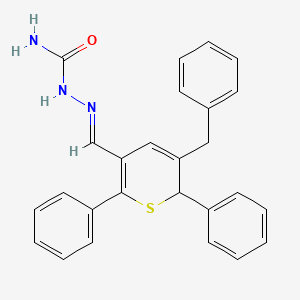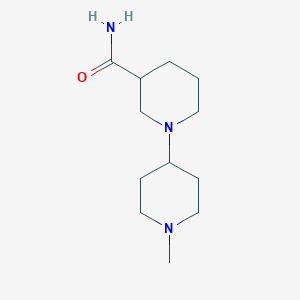![molecular formula C22H25NO4 B5371107 methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research. This compound is also known as MBBMA, and it belongs to the class of acrylate compounds. MBBMA has been widely studied for its potential applications in various fields, including medicine, materials science, and organic chemistry.
科学研究应用
MBBMA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MBBMA has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In the field of materials science, MBBMA has been used as a monomer for the synthesis of polymers with various properties, such as biocompatibility and conductivity. In organic chemistry, MBBMA has been used as a starting material for the synthesis of various compounds.
作用机制
The mechanism of action of MBBMA is not fully understood. However, it has been suggested that MBBMA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
MBBMA has been found to have various biochemical and physiological effects. In vitro studies have shown that MBBMA inhibits the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MBBMA has also been found to inhibit the activity of MMPs, which are enzymes involved in tissue remodeling and tumor invasion. In vivo studies have shown that MBBMA has anti-inflammatory and anti-tumor effects in animal models.
实验室实验的优点和局限性
One advantage of using MBBMA in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery systems targeting the central nervous system. Another advantage is its anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of various diseases. One limitation of using MBBMA in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of MBBMA. One direction is the development of MBBMA-based drug delivery systems for the treatment of central nervous system diseases. Another direction is the synthesis of MBBMA-based polymers with specific properties for various applications. Additionally, further studies are needed to fully understand the mechanism of action of MBBMA and its potential applications in medicine and materials science.
Conclusion:
In conclusion, MBBMA is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, materials science, and organic chemistry make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBBMA have been discussed in this paper.
合成方法
The synthesis of MBBMA involves the reaction of 4-tert-butylbenzoyl chloride with 4-methoxyaniline, followed by the addition of methyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure MBBMA.
属性
IUPAC Name |
methyl (Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)17-10-8-16(9-11-17)20(24)23-19(21(25)27-5)14-15-6-12-18(26-4)13-7-15/h6-14H,1-5H3,(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRDHIFOOAGFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)

![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)


![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)